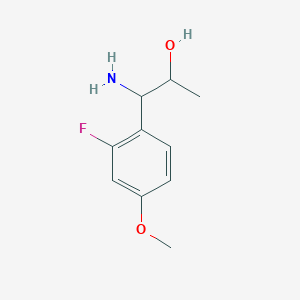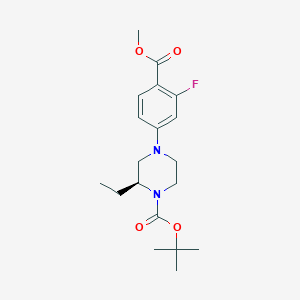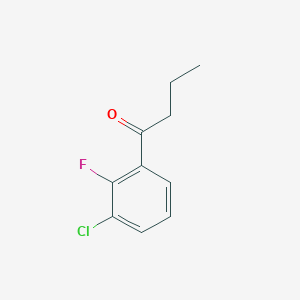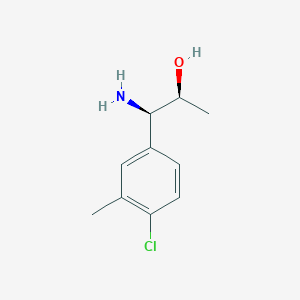![molecular formula C14H16N2O4 B13048341 Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines a pyrazolo[1,5-A]pyridine core with a tetrahydro-2H-pyran-4-yl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-A]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Tetrahydropyran
- 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)
- Indeno[3a,4-b]oxiren-2-ol, octahydro-4a-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]
Uniqueness
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate stands out due to its unique combination of a pyrazolo[1,5-A]pyridine core and a tetrahydro-2H-pyran-4-yl ether group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
methyl 6-(oxan-4-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-18-14(17)12-8-15-16-9-11(2-3-13(12)16)20-10-4-6-19-7-5-10/h2-3,8-10H,4-7H2,1H3 |
Clave InChI |
RZQZAHTUSSWSAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC(=CN2N=C1)OC3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


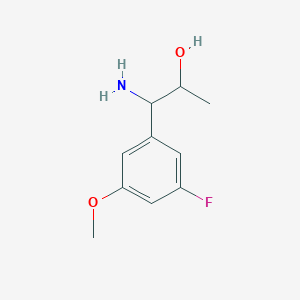
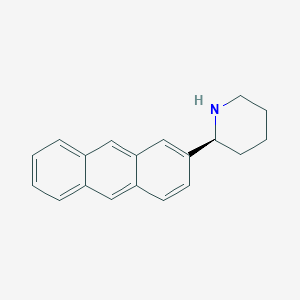
![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
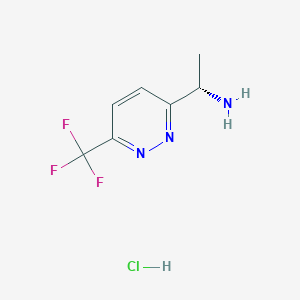
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
